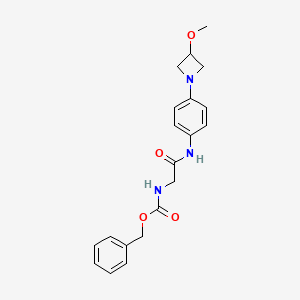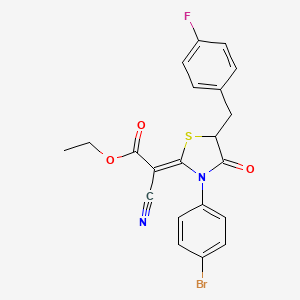
(Z)-ethyl 2-(3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer effects .
Molecular Structure Analysis
The compound contains several functional groups, including a thiazolidinone ring, a cyano group, and an ethyl ester group. The presence of bromine and fluorine atoms suggests that it might have interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine and fluorine atoms might increase the compound’s density and boiling point compared to similar compounds without these halogens .Applications De Recherche Scientifique
Synthesis and Characterization
Research in this area involves the synthesis of various thiazolidinone derivatives through reactions involving ethyl cyanoacetate or related compounds with different aldehydes or amides. Studies have detailed the synthesis routes, providing insights into the chemical reactions and conditions needed to produce these compounds. For example, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate showcases the structural diversity achievable within this chemical framework (Spoorthy et al., 2021).
Biological Activities
Several studies have focused on evaluating the biological activities of thiazolidinone derivatives, including their antimicrobial and anticancer properties. For instance, the anticancer activity of new thiophene and 1,3-thiazolidine derivatives has been tested in vitro, showing significant activity against cancer cell lines, highlighting the potential of these compounds as therapeutic agents (Fathy et al., 2017). Another study synthesized new benzothiazole acylhydrazones, evaluating their anticancer activity and demonstrating the importance of specific substitutions on the benzothiazole scaffold for modulating antitumor properties (Osmaniye et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O3S/c1-2-28-21(27)17(12-24)20-25(16-9-5-14(22)6-10-16)19(26)18(29-20)11-13-3-7-15(23)8-4-13/h3-10,18H,2,11H2,1H3/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLCERLHROCBNL-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)
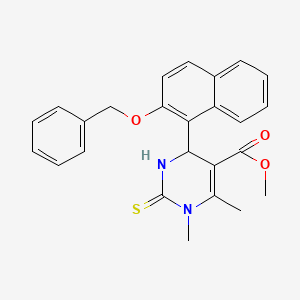

![(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2982175.png)
![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
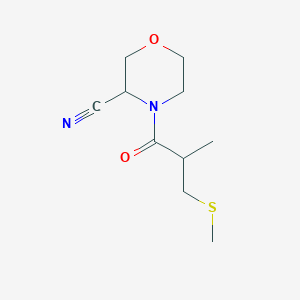
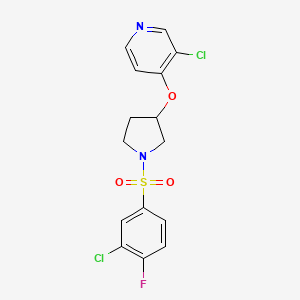
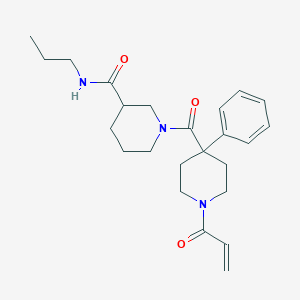
![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2982183.png)


![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2982187.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2982188.png)
